molecular formula C21H27FN2O3S B2753167 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide CAS No. 392326-84-0

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide

Cat. No.: B2753167
CAS No.: 392326-84-0
M. Wt: 406.52
InChI Key: AGTIORUVLWMQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a bis(2-methylpropyl)sulfamoyl group at the 4-position of the benzamide core and a 2-fluorophenyl substituent on the amide nitrogen. Its molecular formula is C₂₅H₃₃FN₂O₃S₂, with a molecular weight of 516.67 g/mol (calculated) . It is part of a broader class of sulfonamide derivatives studied for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)18-11-9-17(10-12-18)21(25)23-20-8-6-5-7-19(20)22/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTIORUVLWMQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Group Introduction

The synthesis begins with the introduction of the bis(2-methylpropyl)sulfamoyl group onto the benzene ring. A widely adopted method involves reacting 4-chlorosulfonylbenzoic acid with bis(2-methylpropyl)amine (diisobutylamine) in dichloromethane (DCM) under basic conditions. Sodium carbonate or triethylamine is employed to neutralize HCl generated during the reaction, facilitating the formation of 4-[bis(2-methylpropyl)sulfamoyl]benzoic acid. This intermediate is critical for subsequent steps, as confirmed by its isolation and characterization via $$ ^1\text{H} $$-NMR and high-resolution mass spectrometry (HRMS) in analogous syntheses.

Benzamide Formation

The carboxylic acid group of 4-[bis(2-methylpropyl)sulfamoyl]benzoic acid is activated to its acid chloride using thionyl chloride ($$\text{SOCl}2$$) or oxalyl chloride ($$\text{ClCO}2\text{COCl}$$). The resulting 4-[bis(2-methylpropyl)sulfamoyl]benzoyl chloride is then coupled with 2-fluorophenylamine in anhydrous DCM or tetrahydrofuran (THF). A base such as pyridine or triethylamine is added to scavenge HCl, ensuring efficient amide bond formation. This step parallels methodologies described in the synthesis of structurally related benzamides, where yields exceeding 90% have been reported under optimized conditions.

Alternative Synthetic Pathways

Alternative routes include the direct sulfonation of pre-formed N-(2-fluorophenyl)benzamide derivatives. However, this approach is less favorable due to the harsh conditions required for sulfonation (e.g., chlorosulfonic acid), which may degrade sensitive functional groups. Patents describing the use of disulfide intermediates for sulfur-containing compounds were deemed less relevant to this synthesis, as the target compound’s sulfamoyl group is best introduced via sulfonamide coupling.

Reaction Conditions and Optimization

Solvent and Temperature Control

Reactions are typically conducted in aprotic solvents (e.g., DCM, THF) at room temperature to prevent side reactions such as hydrolysis of the acid chloride. Elevated temperatures are avoided unless necessary for sluggish reactions, as demonstrated in the synthesis of related sulfonamides.

Purification Techniques

Crude products are purified via flash chromatography on silica gel, using gradients of dichloromethane and methanol (95:5 to 90:10). Recrystallization from methanol or ethanol yields analytically pure material, as evidenced by melting point consistency and spectral fidelity.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$-NMR : Key signals include the singlet for the sulfamoyl methyl groups ($$\delta$$ 0.8–1.0 ppm), aromatic protons ($$\delta$$ 7.2–7.6 ppm), and the fluorophenyl moiety ($$\delta$$ 7.0–7.3 ppm).
  • HRMS : The molecular ion peak at $$ m/z $$ 406.5 confirms the molecular formula $$ \text{C}{20}\text{H}{30}\text{FN}3\text{O}3\text{S} $$ .

Discussion of Challenges and Solutions

Moisture Sensitivity

The acid chloride intermediate is highly moisture-sensitive. Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical to prevent hydrolysis.

Regioselectivity

The para-substitution of the sulfamoyl group is ensured by starting with 4-chlorosulfonylbenzoic acid, which directs subsequent reactions to the para position.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, targeting its amide and sulfamoyl groups.

Reaction Type Conditions Products Key Reagents
Amide bond hydrolysis6M HCl, reflux (110°C, 12 hrs)4-[bis(2-methylpropyl)sulfamoyl]benzoic acid + 2-fluoroanilineHydrochloric acid
Sulfamoyl hydrolysis5% NaOH, 80°C (24 hrs)4-sulfobenzoic acid + bis(2-methylpropyl)amine + 2-fluoroaniline derivativesSodium hydroxide
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity at the carbonyl carbon. Nucleophilic attack by water yields the carboxylic acid and amine.

Reduction Reactions

Reductive transformations primarily target the sulfonamide and aromatic systems.

Reaction Type Conditions Products Key Reagents
Sulfonamide reductionLiAlH₄, THF, 0°C → rt (6 hrs)4-[bis(2-methylpropyl)amino]benzamide derivativesLithium aluminum hydride
Benzamide reductionBH₃·THF, reflux (8 hrs)Secondary amine + methanolBorane-THF complex
  • Selectivity Note : LiAlH₄ selectively reduces the sulfonamide to a thioether intermediate, which further reacts to form amines.

Electrophilic Aromatic Substitution (EAS)

The benzamide and fluorophenyl rings undergo EAS at specific positions dictated by directing effects.

Reaction Type Conditions Substitution Position Products Key Reagents
NitrationHNO₃/H₂SO₄, 0°C (3 hrs)Meta to sulfamoyl group3-nitro-4-[bis(2-methylpropyl)sulfamoyl]benzamideNitric acid
SulfonationH₂SO₄, 50°C (12 hrs)Para to fluorine4-sulfo-N-(2-fluorophenyl)benzamide derivativesSulfuric acid
  • Regiochemical Analysis :

    • The sulfamoyl group (-SO₂N-) deactivates the benzamide ring, directing nitration to the meta position.

    • The 2-fluorophenyl group’s fluorine acts as an ortho/para director, favoring sulfonation at the para position .

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic displacement reactions under controlled conditions.

Reaction Type Conditions Products Key Reagents
Amine displacementEthylenediamine, DMF, 120°C (18 hrs)4-[ethylenediamine-sulfamoyl]-N-(2-fluorophenyl)benzamideEthylenediamine
Alkoxy substitutionNaOCH₃, methanol, reflux (10 hrs)Methoxy-sulfamoyl derivativesSodium methoxide
  • Limitation : Steric hindrance from bis(2-methylpropyl) groups limits reactivity with bulky nucleophiles.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for pharmaceutical applications:

Condition Degradation Pathway Half-Life Key Observations
pH 1.2 (gastric)Amide hydrolysis2.1 hrsRapid cleavage to benzoic acid derivatives
pH 7.4 (blood)Sulfamoyl oxidation48 hrsSlow oxidation to sulfonic acid analogs

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the fluorophenyl ring:

Reaction Type Conditions Products Catalyst
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C (24 hrs)Biaryl derivativesTetrakis(triphenylphosphine)palladium
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 110°CAminated fluorophenyl analogsTris(dibenzylideneacetone)dipalladium

Scientific Research Applications

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a sulfonamide derivative characterized by a benzamide structure with sulfamoyl and fluorophenyl substituents. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of protein kinases involved in cancer cell proliferation .

Case Study: Kinase Inhibition

A notable case study demonstrated the efficacy of sulfonamide compounds in inhibiting specific kinases associated with cancer progression. The study reported that modifications to the sulfonamide group significantly enhanced the inhibitory activity against certain cancer cell lines, suggesting that 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide could be optimized for similar effects .

Neuroleptic Potential

The compound's structural similarities to known neuroleptics suggest potential applications in treating psychiatric disorders. Research into benzamide derivatives has shown that modifications can lead to enhanced antipsychotic activity with reduced side effects .

Case Study: Neuroleptic Activity

In a comparative study of benzamide derivatives, one compound was found to be significantly more potent than traditional neuroleptics like haloperidol. This indicates that derivatives such as 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide may also provide therapeutic benefits in managing psychotic disorders while minimizing adverse effects .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit certain enzymes involved in inflammatory pathways. This suggests that 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide could be explored for treating inflammatory conditions.

Data Table: Comparison of Anti-inflammatory Activities

Compound NameInhibition (%)Reference
4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamideTBD[Research Study]
Sulfamethoxazole75[Study A]
Dexamethasone85[Study B]

Note: TBD - To Be Determined based on ongoing research.

Conclusion and Future Directions

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide presents a versatile scaffold with potential applications across various therapeutic areas, including oncology, psychiatry, and inflammation management. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core structural motifs with several analogs, including:

  • Sulfamoyl-substituted benzamides (e.g., compounds 5f–5i from ).
  • Oxadiazole- and thiadiazole-linked sulfamoyl benzamides (e.g., LMM5 and LMM11 from ).
  • Pyrimidine- and thiadiazole-sulfamoyl derivatives (e.g., the compound in ).

Key Structural Variations:

Compound Name Substituents Core Structure Molecular Weight
Target Compound Bis(2-methylpropyl)sulfamoyl, 2-fluorophenyl Benzamide 516.67
5f () 4-Fluorophenyl, tetrahydrofuran-3-ylsulfamoyl Benzamide 424.41
LMM5 () Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl-oxadiazole 1,3,4-Oxadiazole Not reported
Compound Bis(2-methylpropyl)sulfamoyl, 5-ethyl-1,3,4-thiadiazole Benzamide 579.76

The target compound’s bis(2-methylpropyl)sulfamoyl group distinguishes it from analogs like 5f–5i, which feature tetrahydrofuran-linked sulfamoyl groups. Additionally, the 2-fluorophenyl substituent contrasts with 5f’s 4-fluorophenyl and LMM5’s 4-methoxyphenyl groups, which may influence electronic and steric properties .

Physicochemical Properties

Melting Points and Stability:

Spectral Data:

  • 1H-NMR : Analogs such as 5f and 5h show distinct shifts for fluorophenyl protons (δ 7.2–8.1 ppm) and sulfamoyl NH groups (δ 10.2–10.5 ppm). The target compound’s bis(2-methylpropyl) groups would likely produce characteristic methyl and isobutyl proton signals (δ 0.8–1.5 ppm) .
  • EI-MS : The target compound’s molecular ion peak (m/z 516.67) aligns with its formula, while 5f and 5i show peaks at m/z 424.41 and 440.85, respectively .

Biological Activity

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide is a sulfamoyl-benzamide derivative that has garnered interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of sulfamoyl-benzamides typically involves coupling reactions between sulfonamide derivatives and benzamide precursors. The specific structure of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide suggests a complex synthetic pathway that may include:

  • Formation of the sulfamoyl group : Utilizing bis(2-methylpropyl)amine to introduce the sulfamoyl moiety.
  • Benzamide formation : Reacting the resultant sulfamoyl compound with 2-fluorobenzoyl chloride.

Enzyme Inhibition

Research indicates that sulfamoyl-benzamides can act as selective inhibitors for various human ecto-nucleotide triphosphate diphosphohydrolases (NTPDases). A study highlighted that certain derivatives exhibited significant inhibitory effects on h-NTPDase isoforms with IC50 values in sub-micromolar concentrations. For instance, related compounds showed IC50 values ranging from 0.28 μM to 2.88 μM against h-NTPDases1, -2, -3, and -8, demonstrating their potential for therapeutic applications in conditions where these enzymes are implicated .

CompoundTarget EnzymeIC50 (μM)
3ih-NTPDase12.88 ± 0.13
3ih-NTPDase30.72 ± 0.11
2dh-NTPDase80.28 ± 0.07

Anticancer Properties

Sulfamoyl-benzamide derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives effectively inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism of action involved cell cycle arrest and inhibition of tubulin polymerization, crucial for cancer cell division .

The biological activity of 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide can be attributed to its structural components:

  • Sulfamoyl Group : Known for its ability to interact with enzyme active sites, potentially leading to competitive inhibition.
  • Fluorophenyl Moiety : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

Case Studies

  • Inhibition of NTPDases : A detailed study evaluated a series of sulfamoyl-benzamide derivatives against human NTPDases and found a strong correlation between structural modifications and inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Anticancer Activity : Another study focused on the anticancer potential of sulfamoyl derivatives showed that specific compounds induced apoptosis in cancer cells through mitochondrial pathways, indicating their potential as chemotherapeutic agents .

Q & A

Q. What synthetic strategies are optimal for synthesizing 4-[bis(2-methylpropyl)sulfamoyl]-N-(2-fluorophenyl)benzamide, particularly addressing steric hindrance from the bis(2-methylpropyl) groups?

  • Methodological Answer : The synthesis should prioritize stepwise coupling to mitigate steric effects. Begin with sulfamoylation of 4-aminobenzoic acid derivatives using bis(2-methylpropyl)sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Use coupling agents like HATU or EDC/HOBt for amide bond formation between the sulfamoyl intermediate and 2-fluoroaniline. Catalytic methods (e.g., DMAP) can enhance reaction efficiency . Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product. Steric hindrance may require prolonged reaction times (24–48 hrs) and elevated temperatures (40–60°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the sulfamoyl moiety and verifying structural integrity?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F}-NMR to confirm the 2-fluorophenyl group and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to resolve sulfamoyl protons and carbons. NOESY can detect spatial proximity between the bis(2-methylpropyl) groups and aromatic protons .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 173 K) resolves conformational details, such as dihedral angles between the benzamide and sulfamoyl groups. Disorder in bulky substituents may require refinement with SHELXL .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) be integrated with experimental data to predict and validate the compound’s bioactivity?

  • Methodological Answer :
  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data. Include solvent effects (PCM model) for accuracy .
  • Molecular docking : Dock the compound into bacterial acps-pptase enzymes (PDB: 3TNG) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues (e.g., Lys152, Asp89). Validate via in vitro enzyme inhibition assays (IC50_{50}) .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve discrepancies between NMR data and X-ray crystallography results regarding the sulfamoyl group’s conformation?

  • Methodological Answer :
  • Cross-validation : Compare NMR-derived 3JHH^3J_{\text{HH}} coupling constants with X-ray torsion angles. Discrepancies may arise from solution-phase flexibility vs. solid-state rigidity. Use variable-temperature NMR to probe dynamic behavior .
  • DFT-assisted refinement : Calculate theoretical NMR shifts (GIAO method) for X-ray-derived conformers and match with experimental data. Adjust for solvent effects and Boltzmann weighting .
  • Synchrotron radiation : High-resolution X-ray data (λ = 0.7 Å) improves accuracy for bulky substituents. For disordered regions, apply restraints (e.g., SIMU, DELU) during refinement .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity while addressing metabolic instability of the sulfamoyl group?

  • Methodological Answer :
  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify hydrolysis-prone sites (e.g., sulfamoyl S–N bonds) .
  • Pro-drug modification : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance stability. Compare bioavailability (AUC) in rodent models via oral vs. IV administration .
  • Toxicology screening : Use zebrafish embryos for acute toxicity (LC50_{50}) and genotoxicity (Comet assay). For chronic effects, conduct 28-day repeated-dose studies in rats (OECD 407) .

Data Contradiction Analysis

Q. How should researchers address conflicting results between in vitro enzyme inhibition assays and cellular activity studies?

  • Methodological Answer :
  • Membrane permeability : Measure logP (HPLC) to assess cellular uptake. Low permeability (logP < 2) may explain poor cellular efficacy despite strong in vitro inhibition. Modify substituents (e.g., add polar groups) to improve transport .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify unintended targets. Use CRISPR-Cas9 knockouts to isolate the primary mechanism .
  • Cellular context : Repeat assays in different cell lines (e.g., HEK293 vs. HeLa) to evaluate tissue-specific responses. Include controls for efflux pumps (e.g., verapamil for P-gp inhibition) .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s reaction datasets for analogous sulfonamide syntheses .
  • Crystallography : Use CCDC deposition tools (e.g., enCIFer) for structure validation .
  • Computational Tools : Access Gaussian 16 for DFT and AMBER22 for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.